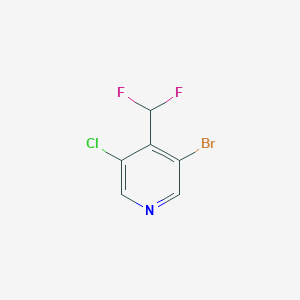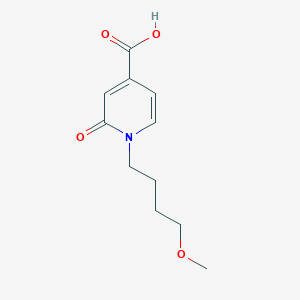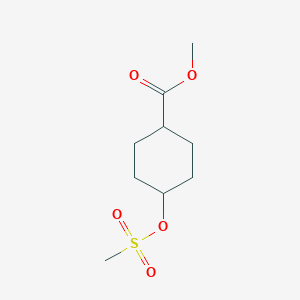
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is an organic compound characterized by a cyclobutene ring substituted with a trifluoromethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods
The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for scalability and cost-effectiveness. These methods involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, ketones, and substituted cyclobutene derivatives .
科学的研究の応用
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A structurally similar compound with a saturated cyclobutane ring.
3-(Trifluoromethyl)cyclopentene-1-carboxylic acid: Contains a five-membered ring instead of a four-membered ring.
3-(Trifluoromethyl)cyclohexene-1-carboxylic acid: Contains a six-membered ring.
Uniqueness
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is unique due to its strained four-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered ring analogs. The presence of the trifluoromethyl group also enhances its chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H5F3O2 |
|---|---|
分子量 |
166.10 g/mol |
IUPAC名 |
3-(trifluoromethyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h1,4H,2H2,(H,10,11) |
InChIキー |
YDYRSLZQSAJPPU-UHFFFAOYSA-N |
正規SMILES |
C1C(C=C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
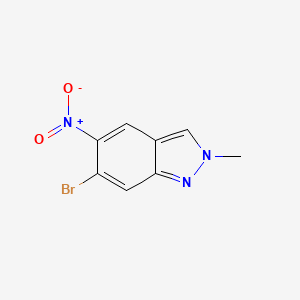
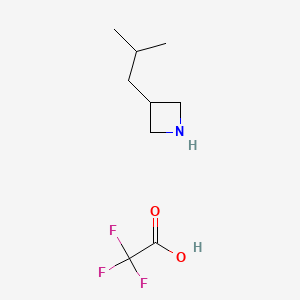
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)

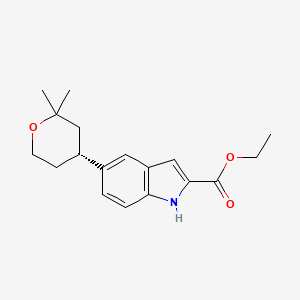
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
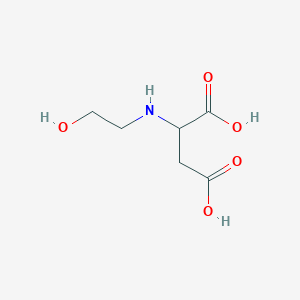
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)


